1-Bromo-4-phenyldibenzofuran CAS 1821235-69-1 physical and chemical properties
1-Bromo-4-phenyldibenzofuran CAS 1821235-69-1 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-phenyldibenzofuran (CAS 1821235-69-1), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document extrapolates from the known chemistry of dibenzofuran, its bromo- and phenyl-substituted analogues, to present a detailed account of its probable physical and chemical properties, potential synthetic routes, and prospective applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers, offering insights into the handling, characterization, and potential utility of this and structurally related compounds.
Introduction to the Dibenzofuran Scaffold
Dibenzofuran is a robust heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring.[1] This core structure is found in various natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities.[2][3] The dibenzofuran framework is thermally stable and soluble in nonpolar organic solvents.[1][4] Its aromatic nature allows for a variety of substitution patterns, leading to a vast chemical space for the exploration of new therapeutic agents and functional materials.[4] Derivatives of dibenzofuran have demonstrated a wide array of medicinal applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]
The subject of this guide, 1-Bromo-4-phenyldibenzofuran, incorporates two key functionalities onto the dibenzofuran core: a bromine atom and a phenyl group. The bromine atom serves as a versatile synthetic handle, enabling a range of cross-coupling reactions to introduce further molecular diversity. The phenyl group can significantly influence the molecule's electronic properties, planarity, and potential for π-π stacking interactions, which are often crucial for biological target engagement.
Physicochemical Properties of 1-Bromo-4-phenyldibenzofuran
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₈H₁₁BrO | Based on the chemical structure. |
| Molecular Weight | 323.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Dibenzofuran and many of its derivatives are crystalline solids at room temperature.[1] |
| Melting Point | Estimated to be in the range of 100-150 °C. | The melting point will be higher than that of dibenzofuran (81-85 °C) due to the increased molecular weight and potential for intermolecular interactions from the phenyl and bromo substituents.[1] The exact value is difficult to predict without experimental data. |
| Boiling Point | > 300 °C | Expected to be significantly higher than the boiling point of dibenzofuran (285 °C) due to the substantial increase in molecular weight.[1] |
| Solubility | Soluble in nonpolar organic solvents such as toluene, dichloromethane, and THF. Sparingly soluble in polar solvents like methanol and likely insoluble in water. | Dibenzofuran itself is soluble in nonpolar organic solvents and insoluble in water.[1][4] The addition of a large nonpolar phenyl group and a halogen will further decrease its aqueous solubility.[5][6] |
Synthesis and Reactivity
The synthesis of 1-Bromo-4-phenyldibenzofuran is not explicitly detailed in the available literature. However, established methodologies for the synthesis of substituted dibenzofurans provide a strong foundation for proposing viable synthetic routes.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned:
-
Late-stage Phenylation of a Bromo-dibenzofuran Precursor: This would involve the synthesis of a dibromodibenzofuran intermediate, followed by a selective cross-coupling reaction to introduce the phenyl group.
-
Construction of the Dibenzofuran Core from Phenylated and Brominated Precursors: This approach would involve the coupling of appropriately substituted biphenyl or diaryl ether precursors.
3.1.1. Suzuki-Miyaura Cross-Coupling
A highly probable and versatile method for the synthesis would be a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[7][8]
-
Route A: Coupling of 1,X-dibromodibenzofuran with phenylboronic acid. This would require selective mon-coupling, which can be challenging but is often achievable by controlling reaction conditions.
-
Route B: Coupling of a brominated arylboronic acid with a phenylated aryl halide, followed by ring closure to form the dibenzofuran.
3.1.2. Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ethers, which can then be cyclized to form dibenzofurans.[3][9] This could involve the copper-catalyzed reaction of a bromophenol with a phenylated iodobenzene derivative.
Reactivity
The reactivity of 1-Bromo-4-phenyldibenzofuran will be dictated by the interplay of the dibenzofuran core, the bromine atom, and the phenyl group.
-
The Bromine Atom: The C-Br bond is a prime site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents.
-
The Aromatic Rings: The dibenzofuran ring system can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents. The phenyl group can also undergo electrophilic substitution.
Spectroscopic Characterization
While specific spectra for 1-Bromo-4-phenyldibenzofuran are not available, we can predict the key features based on analogous compounds.
-
¹H NMR: The spectrum would be complex, with signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the dibenzofuran core and the phenyl ring would exhibit complex splitting patterns due to spin-spin coupling.
-
¹³C NMR: The spectrum would show 18 distinct signals for the carbon atoms. The chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms and the aromatic ring currents.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 322 and an M+2 peak of similar intensity at m/z 324, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H aromatic stretching (around 3050-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-O-C stretching of the furan ring.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 1-Bromo-4-phenyldibenzofuran suggest a range of potential applications, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry
The dibenzofuran scaffold is associated with a broad spectrum of biological activities.[2][3] The presence of the bromo and phenyl groups in 1-Bromo-4-phenyldibenzofuran could modulate these activities or introduce new ones.
-
Anticancer Activity: Many dibenzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3]
-
Antimicrobial Agents: The dibenzofuran core is present in compounds with antibacterial and antifungal properties.[3]
-
Neuroprotective Agents: The structural similarity to some compounds investigated for neurodegenerative diseases suggests potential in this area.
The bromine atom allows for the facile generation of a library of derivatives through cross-coupling reactions, which is a key strategy in lead optimization during drug discovery.
Materials Science
Dibenzofuran derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their thermal stability and electronic properties.[12][13] The introduction of a phenyl group can influence the photophysical properties of the molecule, making 1-Bromo-4-phenyldibenzofuran a potential building block for novel organic electronic materials.
Experimental Protocols (General Procedures)
The following are generalized protocols for the synthesis and purification of substituted dibenzofurans, which can be adapted for 1-Bromo-4-phenyldibenzofuran.
General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Purification by Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
Safety and Handling
As with any chemical, 1-Bromo-4-phenyldibenzofuran should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the hazards can be inferred from related brominated aromatic compounds.
-
General Handling: Handle in a well-ventilated fume hood.[14] Avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Toxicity: Brominated dibenzofurans are known to have toxicological properties, with some congeners exhibiting dioxin-like toxicity.[16][17][18] All new compounds should be handled as potentially toxic.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-4-phenyldibenzofuran is a synthetically accessible and versatile scaffold with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific molecule is yet to be published, this guide provides a solid foundation for researchers by extrapolating from the rich chemistry of the dibenzofuran class of compounds. The strategic placement of the bromo and phenyl substituents offers numerous avenues for further derivatization and exploration of its biological and physical properties. As research into novel heterocyclic compounds continues to expand, molecules such as 1-Bromo-4-phenyldibenzofuran are poised to play a valuable role in the development of new technologies and therapies.
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